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Compound of Interest

Compound Name:
(R)-7-Bromochroman-4-amine

hydrochloride

CAS No.: 1810074-70-4

Cat. No.: B3019082

Get Quote

Executive Summary & Scientific Context
(R)-7-Bromochroman-4-amine hydrochloride is a highly valuable chiral building block in

modern drug discovery. The chroman-4-amine scaffold is a privileged pharmacophore,

frequently utilized in the synthesis of complex biaryl compounds targeting oncology, neurology,

and immunology pathways (such as Bruton's tyrosine kinase inhibitors) . Because the

stereocenter at the C4 position dictates the spatial orientation of subsequent pharmacophores,

rigorous validation of its enantiomeric excess (ee), chemical purity, and salt stoichiometry is

paramount.

This protocol provides a self-validating, four-pillar analytical framework designed for

researchers and drug development professionals to comprehensively characterize this

compound.
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Parameter Specification / Data

Chemical Name (R)-7-Bromochroman-4-amine hydrochloride

CAS Number 1810074-70-4

Molecular Formula C9H11BrClNO

Molecular Weight 264.55 g/mol

Salt Form Hydrochloride (1:1 Stoichiometry)
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Analytical workflow for the characterization of (R)-7-Bromochroman-4-amine HCl.
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Pillar I: Structural Elucidation (Identity)
Mechanistic Rationale
To confirm the molecular structure, 1 H/ 13 C NMR and High-Resolution Mass Spectrometry

(HRMS) are employed. For the HCl salt, DMSO-d 6​ is the optimal NMR solvent; it effectively

disrupts the crystal lattice and prevents rapid proton exchange, allowing the distinct

observation of the broad −NH3+​protons.

In Electrospray Ionization (ESI+), primary amines at the benzylic or chromanyl position undergo

facile in-source fragmentation. The characteristic base peak is often not the intact [M+H]+ ion,

but rather the [M+H−NH3​]+ carbocation . For 7-bromochroman-4-amine, this manifests as an

isotopic doublet at m/z 210.9 and 212.9 (due to the 79 Br and 81 Br isotopes in a ~1:1 ratio).

Step-by-Step Protocol
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d 6​for NMR. For

HRMS, dilute a 10 µL aliquot of this solution in 1 mL of Methanol/Water (50:50, v/v)

containing 0.1% Formic Acid.

NMR Acquisition: Acquire 1 H NMR at 400 MHz. Set the relaxation delay (D1) to 2.0 s to

ensure accurate integration of the aromatic protons.

HRMS Acquisition: Inject 1 µL into an LC-QTOF system. Set capillary voltage to 3.0 kV and

desolvation temperature to 350°C.

Expected Structural Data
Technique Key Diagnostic Signals

1 H NMR (DMSO-d 6​)
δ ~8.50 (br s, 3H, −NH3+​), δ 7.4-6.9 (m, 3H,

Aromatic), δ 4.50 (m, 1H, Chiral CH)

HRMS (ESI+)
m/z 210.9 / 212.9 [M+H−17]+ (Base peak, Br

isotope pattern)

Pillar II: Enantiomeric Purity (Chiral SFC)
Mechanistic Rationale
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Supercritical Fluid Chromatography (SFC) is highly effective for the enantioselective analysis of

chiral pharmaceutical compounds . When using an immobilized polysaccharide chiral stationary

phase (e.g., Chiralpak IB), the addition of a basic modifier like 0.1% Diethylamine (DEA) to the

methanolic co-solvent is critical. DEA acts as a competing base, masking residual acidic

silanols on the silica support and preventing severe peak tailing of the basic chroman-4-amine.

Step-by-Step Protocol
Sample Preparation: Dissolve 2 mg of the sample in 1 mL of Methanol. Add 1 µL of DEA

directly to the sample vial to ensure the amine is in its freebase form prior to injection.

Chromatographic Conditions:

Column: Chiralpak IB (250 x 4.6 mm, 5 µm).

Mobile Phase: 90% CO 2​/ 10% Methanol (containing 0.1% DEA).

Flow Rate: 3.0 mL/min at a backpressure of 120 bar.

Temperature: 40°C.

Detection: UV at 225 nm.

Data Analysis: Calculate the Enantiomeric Excess (ee%) using the area normalization

method: ee%=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100 .

Pillar III: Chemical Purity (RP-UHPLC-UV)
Mechanistic Rationale
To quantify synthesis-related impurities (e.g., unreacted 7-bromochroman-4-one), Reversed-

Phase UHPLC is utilized. An acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA) is

selected. TFA acts as a strong ion-pairing agent, fully protonating the amine and forming a

neutral, hydrophobic complex that interacts predictably with the C18 stationary phase. This

prevents secondary interactions and ensures reproducible retention times.

Step-by-Step Protocol
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Sample Preparation: Dissolve the compound to a concentration of 1 mg/mL in

Water/Acetonitrile (80:20, v/v).

Conditions:

Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 95% B over 5.0 minutes.

Flow Rate: 0.4 mL/min.

Pillar IV: Salt Stoichiometry (Ion Chromatography)
Mechanistic Rationale
Relying solely on mass balance for assay calculations is risky for pharmaceutical salts, as they

can exist as mixed freebase/salt domains or undetected hydrates. Ion Chromatography (IC)

with conductivity detection is used to precisely quantify the chloride anion, verifying the exact

1:1 molar ratio of the hydrochloride salt and ruling out stoichiometric deviations.

Step-by-Step Protocol
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve it in 100.0 mL of

Milli-Q water.

Conditions:

Column: Metrosep A Supp 5 (250 x 4.0 mm).

Eluent: 3.2 mM Na 2​CO 3​/ 1.0 mM NaHCO 3​.

Flow Rate: 0.7 mL/min with chemical suppression.

Quantification: Compare the chloride peak area against a 5-point calibration curve prepared

from a NIST-traceable NaCl standard.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3019082?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Suitability Testing (SST) & Self-Validation
Criteria
A robust analytical method must be self-validating. Before accepting any sample data, the

following SST criteria must be met across the respective pillars:

Analytical Pillar Parameter Acceptance Criteria

I. HRMS Identity Lock-Mass Accuracy Mass error ≤ 2.0 ppm

II. Chiral Purity Enantiomeric Resolution ( Rs​)
Rs​≥2.5 between (R) and (S)

peaks

III. Chemical Purity Peak Tailing Factor ( Tf​) Tf​≤1.5 for the main API peak

IV. Salt Stoichiometry Calibration Linearity ( R2 )
R2≥0.999 for Chloride

standards

IV. Salt Stoichiometry Molar Ratio (API : Cl − ) 1.00 ± 0.05
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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